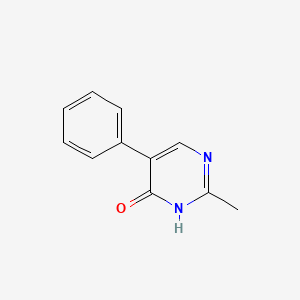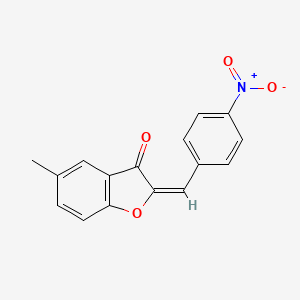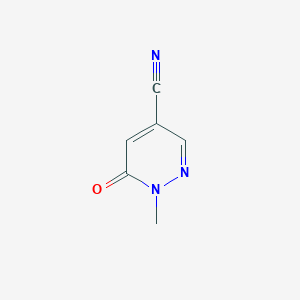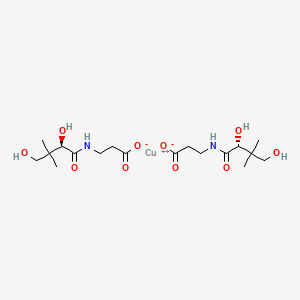![molecular formula C18H13N3OS B12907749 2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline CAS No. 50930-12-6](/img/structure/B12907749.png)
2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one is a quinazoline derivative known for its diverse biological activities. Quinazolines are a class of heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one typically involves the condensation of naphthyl-substituted cyclohexenones with guanidine in the presence of sodium ethoxide (NaOEt). This reaction yields a series of 2-amino-5-aryl-5,6-dihydro-7-(naphthalen-2-yl)quinazolin-4-ols .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same condensation reaction, optimized for higher yields and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. This binding can inhibit or modulate the activity of these targets, leading to therapeutic effects such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-aryl-5,6-dihydro-7-(naphthalen-2-yl)quinazolin-4-ols: These compounds share a similar quinazoline core structure but differ in the substituents attached to the naphthalene ring.
Quinazoline Derivatives: A broad class of compounds with diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
50930-12-6 |
|---|---|
Molecular Formula |
C18H13N3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-amino-5-naphthalen-2-ylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3OS/c19-18-20-14-6-3-7-15(16(14)17(22)21-18)23-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H3,19,20,21,22) |
InChI Key |
IZPDGQDHNDZSBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC4=C3C(=O)NC(=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)









![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)

![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
